

Spectroscopic Profile of Exaltolide: A Technical Guide

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Compound of Interest		
Compound Name:	13-Hydroxy-oxacyclohexadecan-	
	2-one	
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Introduction

Exaltolide, a synthetic macrocyclic musk, is a cornerstone of the fragrance industry, prized for its elegant and persistent musky odor with subtle fruity and animalic undertones. Chemically designated as pentadecanolide, this 15-membered ring lactone is a valuable component in a wide array of consumer products, from fine fragrances to laundry detergents.[1][2][3][4][5][6][7] [8] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals involved in drug development and quality control to ensure its identity, purity, and proper application. This technical guide provides an in-depth look at the spectroscopic data of Exaltolide, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and data visualization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of Exaltolide.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Exaltolide



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.12	t	2H	-O-CH ₂ -
~2.32	t	2H	-CH ₂ -C(=O)-
~1.63	m	4H	-O-CH ₂ -CH ₂ - and - CH ₂ -CH ₂ -C(=O)-
~1.25	br s	18H	-(CH ₂) ₉ -

Table 2: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Exaltolide

Chemical Shift (δ) ppm	Assignment
173.9	C=O
63.6	-O-CH₂-
34.4	-CH ₂ -C(=O)-
28.9	Methylene Chain
27.2	Methylene Chain
26.5	Methylene Chain
26.3	Methylene Chain
26.2	Methylene Chain
25.9	Methylene Chain
25.1	Methylene Chain
24.8	Methylene Chain
21.9	Methylene Chain

Table 3: Infrared (IR) Spectroscopy Data for Exaltolide



Wavenumber (cm⁻¹)	Intensity	Assignment
2925	Strong	C-H stretch (asymmetric)
2854	Strong	C-H stretch (symmetric)
1735	Strong	C=O stretch (ester)
1463	Medium	C-H bend (methylene scissoring)
1245	Strong	C-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data for Exaltolide

m/z	Relative Intensity (%)	Assignment
240	15	[M] ⁺ (Molecular Ion)
98	100	[C ₆ H ₁₀ O] ⁺
84	85	[C5H8O] ⁺
69	70	[C5H9] ⁺
55	95	[C ₄ H ₇] ⁺
41	80	[C ₃ H ₅]+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of Exaltolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the Exaltolide molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a 5 mm broadband probe.

Sample Preparation:



- Weigh approximately 10-20 mg of solid Exaltolide.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., zg30).
- Solvent: CDCl₃
- Temperature: 298 K
- Spectral Width: 0-15 ppm
- Number of Scans: 16 to 64, depending on concentration.
- Relaxation Delay: 1-5 seconds.
- Acquisition Time: 2-4 seconds.
- Referencing: The residual solvent peak of CDCl₃ is used as an internal standard (δ = 7.26 ppm).

¹³C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
- Solvent: CDCl₃
- Temperature: 298 K
- Spectral Width: 0-200 ppm
- Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.



- Acquisition Time: 1-2 seconds.
- Referencing: The solvent peak of CDCl₃ is used as an internal standard (δ = 77.16 ppm).

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- · Perform baseline correction.
- Integrate the peaks in the ¹H spectrum.
- Pick and label the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Exaltolide.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid Exaltolide directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.



- Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Data Processing:

- The resulting interferogram is automatically converted to a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) via a Fourier transform.
- Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Exaltolide.

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

Sample Preparation:

- Dissolve a small amount of Exaltolide in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- If using GC-MS, inject a small volume (e.g., 1 μL) of the solution into the GC inlet.

Acquisition Parameters (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI).[9][10][11][12]
- Electron Energy: 70 eV.[9][10][11][12]
- Ion Source Temperature: 200-250 °C.
- Mass Range: m/z 40-400.
- Scan Speed: A typical scan speed allows for the acquisition of several spectra across a chromatographic peak if GC-MS is used.



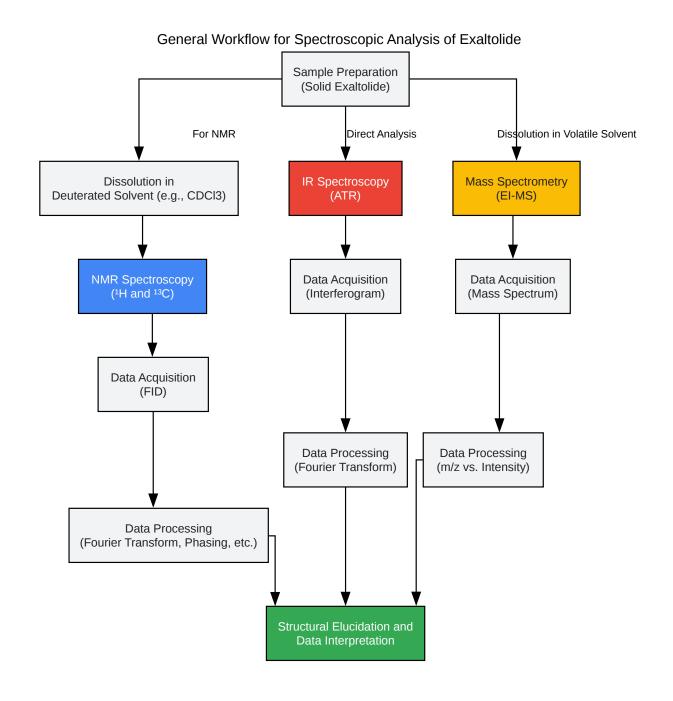
Data Processing:

- The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge (m/z) ratio.
- Identify the molecular ion peak ([M]+).
- Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in structural elucidation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Exaltolide.





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Caption: General workflow for the spectroscopic analysis of Exaltolide.



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